2,5-Dimethylpyridine

Organic Synthesis Acid-Base Chemistry Catalysis

Select 2,5-Dimethylpyridine (CAS 589-93-5) for its distinct steric and electronic profile versus other lutidine isomers. Its pKa of 6.4 enables selective deprotonation in complex API syntheses, avoiding over-deprotonation common with stronger bases. As a ligand, its longer Cu-N bond length (1.998 Å) fine-tunes catalytic redox potential for ATRP and cross-couplings. High aqueous solubility (77 g/L) simplifies biphasic workups. Ensure your process robustness by qualifying this specific isomer, not a generic alternative.

Molecular Formula C7H9N
Molecular Weight 107.15 g/mol
CAS No. 589-93-5
Cat. No. B147104
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dimethylpyridine
CAS589-93-5
Synonyms2.5-Dimethylpyridine
Molecular FormulaC7H9N
Molecular Weight107.15 g/mol
Structural Identifiers
SMILESCC1=CN=C(C=C1)C
InChIInChI=1S/C7H9N/c1-6-3-4-7(2)8-5-6/h3-5H,1-2H3
InChIKeyXWKFPIODWVPXLX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / 25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility1.53 M

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Dimethylpyridine (CAS 589-93-5): Technical Profile and Procurement Positioning


2,5-Dimethylpyridine (also known as 2,5-lutidine, CAS 589-93-5) is a heterocyclic aromatic amine belonging to the dimethylpyridine (lutidine) isomer family. It is a colorless to pale yellow liquid with a molecular formula of C₇H₉N and molecular weight of 107.15 g/mol. The compound is characterized by methyl groups at the 2- and 5-positions of the pyridine ring, which impart distinct steric and electronic properties compared to other dimethylpyridine isomers and unsubstituted pyridine . 2,5-Dimethylpyridine is used as a mild organic base, a ligand in coordination chemistry, and a building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals .

Procurement Alert: Why 2,5-Dimethylpyridine Cannot Be Substituted with Other Dimethylpyridine Isomers


The six dimethylpyridine isomers (2,3-; 2,4-; 2,5-; 2,6-; 3,4-; 3,5-) exhibit substantial differences in physical properties, basicity, solubility, and coordination behavior. Generic substitution of 2,5-dimethylpyridine with another lutidine isomer without rigorous validation can lead to altered reaction kinetics, unexpected solubility profiles, or failure to achieve desired coordination geometries [1]. The methyl group positions influence steric hindrance around the pyridine nitrogen, affecting nucleophilicity and basicity, while also modulating intermolecular interactions in the solid state. These differences are quantifiable and directly impact synthetic outcomes and material properties. The evidence below provides the data necessary to justify the specific selection of 2,5-dimethylpyridine over its closest analogs.

2,5-Dimethylpyridine: Head-to-Head Quantitative Differentiation Against Comparator Isomers


Basicity Modulation: pKa Differentiation Among Dimethylpyridine Isomers

2,5-Dimethylpyridine exhibits a pKa of 6.4 at 25°C . This value represents an intermediate basicity among dimethylpyridine isomers: 2,6-lutidine is more basic (pKa 6.72) [1], 2,4-lutidine is significantly more basic (pKa 6.99) [2], and 3,5-lutidine is less basic (pKa 6.15) . Compared to unsubstituted pyridine (pKa 5.2), all dimethylpyridines are stronger bases due to electron-donating methyl groups. However, the 2,5-substitution pattern offers a finely tuned basicity that avoids the excessive nucleophilicity of 2,4-lutidine and the steric hindrance-associated reduced reactivity of 2,6-lutidine, making it a selective base for deprotonations where pKa matching is critical .

Organic Synthesis Acid-Base Chemistry Catalysis

Volatility and Ease of Removal: Boiling Point Differentiation for Workup Efficiency

The boiling point of 2,5-dimethylpyridine is 157°C at atmospheric pressure . Among the commercially relevant dimethylpyridine isomers, 2,6-lutidine is significantly more volatile (bp 144°C) [1], while 2,4-lutidine (bp 158.5°C) [2] and 3,5-lutidine (bp 169-170°C) are less volatile or have similar volatility. The 13°C boiling point difference relative to 2,6-lutidine translates to a measurable difference in vapor pressure: 2,5-dimethylpyridine has a vapor pressure of 2.4 mmHg at 20°C , whereas 2,6-lutidine has a vapor pressure of approximately 5.6 mmHg at 20°C (estimated from Antoine constants). This differential volatility impacts the ease of removal by rotary evaporation or distillation during reaction workup, with 2,5-dimethylpyridine offering a balanced profile that is less prone to accidental loss during reaction but still removable under mild vacuum.

Organic Synthesis Solvent Removal Process Chemistry

Aqueous Solubility: Phase Separation and Extraction Efficiency

2,5-Dimethylpyridine has an aqueous solubility of 77 g/L at 23°C . This solubility is substantially higher than that of 2,6-lutidine (40 g/100 mL at 20°C) [1] and 2,4-lutidine (15 g/100 mL at 20°C) [2], but lower than that of 3,5-lutidine (33 g/L at 20°C) when compared on a consistent basis. The higher water solubility of 2,5-dimethylpyridine compared to its 2,4- and 2,6-isomers influences partitioning behavior in aqueous-organic biphasic systems. This property can be exploited in liquid-liquid extraction protocols where selective transfer of the base into the aqueous phase is desired for purification or where the compound serves as a water-soluble ligand in aqueous catalysis.

Workup Optimization Liquid-Liquid Extraction Process Development

Coordination Geometry: Distinct Cu-N Bond Length in Copper(II) Azide Complexes

In the polymeric copper(II) azide complex [Cu(2,5-dimethylpyridine)(N₃)₂]ₙ, the Cu-N bond length to the 2,5-dimethylpyridine ligand is 1.998(4) Å [1]. For comparison, in bis(2,6-dimethylpyridine)copper(I) perchlorate, the Cu-N distances are 1.899(16) Å and 1.953(22) Å, reflecting a shorter, stronger coordination bond [2]. The longer Cu-N distance in the 2,5-dimethylpyridine complex is attributed to the reduced steric congestion around the nitrogen atom compared to the 2,6-isomer, which has two ortho-methyl groups. This difference in bond length can influence the electronic properties and catalytic activity of copper complexes, as bond length correlates with ligand field strength and metal-ligand covalency.

Coordination Chemistry Catalyst Design Crystal Engineering

Crystal Packing and Steric Accommodation: Intermolecular Twist Angle

The crystal structure of 2,5-dimethylpyridine at 150 K reveals that molecules are linked via C-H···N interactions into polar chains, with adjacent molecules twisted about the chain propagation direction by an angle of 54.0(1)° [1]. This twist accommodates the steric requirements of the methyl substituents. In contrast, the crystal structures of 2,6-lutidine and 3,5-lutidine also exhibit C-H···N chains but with different intermolecular geometries due to the distinct positions of the methyl groups [2]. The 2,5-substitution pattern leads to a specific solid-state packing arrangement that differs from its isomers, which may influence properties such as melting point, crystal habit, and solid-state reactivity.

Solid-State Chemistry Crystal Engineering Materials Science

Reactivity Profile in Pharmaceutical Intermediates: Comparative Assessment

2,5-Dimethylpyridine is classified as having 'Moderate' reactivity in pharmaceutical applications, in contrast to 2,6-dimethylpyridine which is designated 'High' reactivity and 3,5-dimethylpyridine which is designated 'Low' reactivity . This intermediate reactivity profile stems from the combined steric and electronic effects of the 2,5-substitution pattern. The methyl group at the 2-position provides some steric shielding of the nitrogen lone pair, reducing nucleophilicity compared to pyridine, while the 5-methyl group exerts primarily electronic effects without additional steric hindrance. This balanced reactivity makes 2,5-dimethylpyridine a versatile building block that can participate in a wide range of transformations without the excessive side reactions that may plague more reactive isomers, or the sluggish kinetics that may hinder less reactive ones.

Pharmaceutical Synthesis Process Chemistry API Manufacturing

2,5-Dimethylpyridine: Defined Application Scenarios Based on Quantitative Evidence


Selective Base for Deprotonation in Multi-Functional Molecule Synthesis

2,5-Dimethylpyridine's pKa of 6.4 positions it as a mild base that can selectively deprotonate substrates with pKa values slightly above this threshold, while avoiding over-deprotonation or nucleophilic attack that stronger bases (e.g., 2,4-lutidine, pKa 6.99) might cause . This selectivity is critical in the synthesis of complex pharmaceutical intermediates where multiple acidic protons are present. Additionally, its moderate boiling point (157°C) facilitates removal by evaporation under mild vacuum, simplifying purification without resorting to aqueous washes that could hydrolyze sensitive functional groups [1]. The higher water solubility (77 g/L) compared to 2,6-lutidine (40 g/100 mL) also enables efficient aqueous workup when required [2].

Ligand for Copper-Catalyzed Reactions Requiring Tuned Metal Center Electronics

The longer Cu-N bond length of 1.998(4) Å observed in copper(II) azide complexes with 2,5-dimethylpyridine, compared to 1.899-1.953 Å for 2,6-dimethylpyridine complexes, indicates a weaker ligand field and altered electronic environment at the copper center . This property can be leveraged to fine-tune the redox potential and catalytic activity of copper complexes in transformations such as atom transfer radical polymerization (ATRP) or cross-coupling reactions. Researchers seeking to modulate catalyst activity by adjusting ligand steric and electronic parameters should consider 2,5-dimethylpyridine as a ligand that provides an intermediate coordination strength between the more strongly binding 2,6-isomer and the less hindered pyridine [1].

Crystal Engineering and Solid-State Formulation Development

The unique crystal packing of 2,5-dimethylpyridine, characterized by C-H···N chains with a 54.0(1)° intermolecular twist, distinguishes it from other lutidine isomers . This packing motif may influence the compound's behavior in co-crystallization experiments, affecting the formation of pharmaceutical salts and co-crystals. For solid-state formulation work, the specific crystal habit and intermolecular interactions of 2,5-dimethylpyridine could lead to different mechanical properties, hygroscopicity, and stability profiles compared to other dimethylpyridine isomers. Researchers developing crystalline materials should evaluate 2,5-dimethylpyridine as a distinct crystalline entity with predictable solid-state properties [1].

Solvent or Co-Solvent for Reactions Requiring Aqueous-Organic Biphasic Systems

With an aqueous solubility of 77 g/L at 23°C and a boiling point of 157°C [1], 2,5-dimethylpyridine can serve as a water-miscible organic base in biphasic reactions. Its solubility is significantly higher than that of 2,4-lutidine (15 g/100 mL) and 2,6-lutidine (40 g/100 mL), allowing it to partition more favorably into the aqueous phase when required for catalyst recycling or product separation [2]. This property makes 2,5-dimethylpyridine a candidate for use in aqueous-phase catalysis or as a co-solvent in reactions where water is a co-product and needs to be removed azeotropically, leveraging its moderate volatility.

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